5-Butyl-2,3-dimethylpyrazine
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Overview
Description
5-Butyl-2,3-dimethylpyrazine is an organic compound belonging to the pyrazine family. It has the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.2474 g/mol . This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .
Preparation Methods
The synthesis of 5-Butyl-2,3-dimethylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2,3-dimethylpyrazine with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Chemical Reactions Analysis
5-Butyl-2,3-dimethylpyrazine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, aryl halides.
Major products formed from these reactions include pyrazine carboxylic acids, reduced pyrazine derivatives, and substituted pyrazines .
Scientific Research Applications
5-Butyl-2,3-dimethylpyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Butyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative stress pathways and microbial cell membranes .
Comparison with Similar Compounds
5-Butyl-2,3-dimethylpyrazine can be compared with other similar compounds such as:
2-Ethyl-3,5-dimethylpyrazine: Known for its lower odor threshold and similar aromatic properties.
2,3-Diethyl-5-methylpyrazine: Exhibits a similar aroma profile but with different sensory characteristics.
2,3-Dimethyl-5-sec-butylpyrazine: Another closely related compound with comparable chemical properties.
The uniqueness of this compound lies in its specific aroma profile and its potential biological activities, which make it a valuable compound in various applications .
Properties
CAS No. |
15834-78-3 |
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Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
5-butan-2-yl-2,3-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-7(2)10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3 |
InChI Key |
ZTPIKPFNCVSISS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C(C(=N1)C)C |
Canonical SMILES |
CCC(C)C1=CN=C(C(=N1)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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